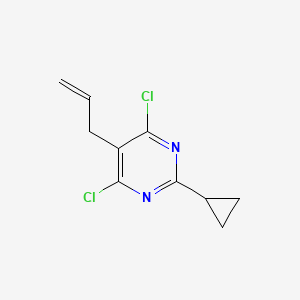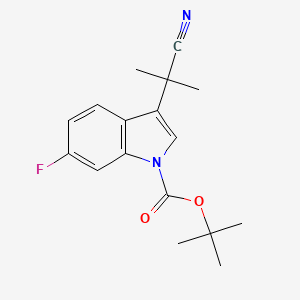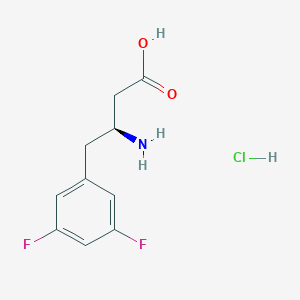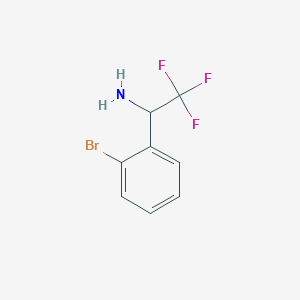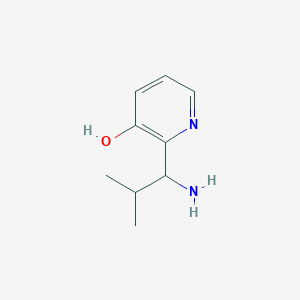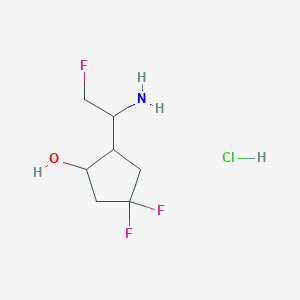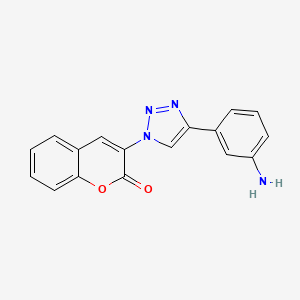![molecular formula C12H14BrClN4O B13106598 cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol is a complex organic compound with a molecular formula of C12H14BrClN4O. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine ring system, which is a fused heterocyclic structure containing both pyrazole and pyrimidine rings. The compound also features a cyclobutanol moiety, which is a four-membered ring with an alcohol functional group.
Méthodes De Préparation
The synthesis of cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol involves several steps. The starting materials typically include 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine and 1-methylcyclobutanol. The synthetic route involves the following steps:
Nucleophilic Substitution Reaction: The 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes a nucleophilic substitution reaction with an amine to form the corresponding amino derivative.
Alkylation: The amino derivative is then alkylated with 1-methylcyclobutanol under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and reduce production costs. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups using reagents such as sodium iodide or silver nitrate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential pharmaceutical applications.
Biology: It is used in biological studies to investigate the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrimidine ring system is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may exert its effects through binding to the active site of enzymes or receptors, leading to changes in their conformation and activity. The specific pathways involved depend on the biological target and the context of its use.
Comparaison Avec Des Composés Similaires
cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol can be compared with other similar compounds, such as:
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: This compound shares the pyrazolo[1,5-a]pyrimidine ring system but lacks the cyclobutanol moiety.
1-Methylcyclobutanol: This compound contains the cyclobutanol moiety but lacks the pyrazolo[1,5-a]pyrimidine ring system.
Pyrazolo[1,5-a]pyrimidines: A class of compounds with similar ring systems but different substituents, which can affect their chemical and biological properties.
The uniqueness of this compound lies in the combination of the pyrazolo[1,5-a]pyrimidine ring system with the cyclobutanol moiety, which imparts specific chemical and biological properties that are not present in the individual components.
Propriétés
Formule moléculaire |
C12H14BrClN4O |
|---|---|
Poids moléculaire |
345.62 g/mol |
Nom IUPAC |
3-[[(3-bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl]-1-methylcyclobutan-1-ol |
InChI |
InChI=1S/C12H14BrClN4O/c1-12(19)3-7(4-12)5-15-10-2-9(14)17-11-8(13)6-16-18(10)11/h2,6-7,15,19H,3-5H2,1H3 |
Clé InChI |
LMIPEYVDELYMCY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)CNC2=CC(=NC3=C(C=NN23)Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


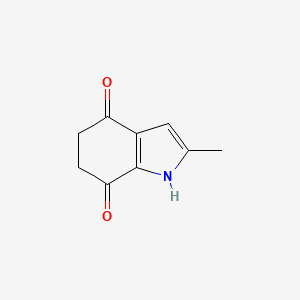

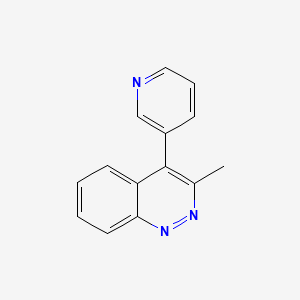
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

